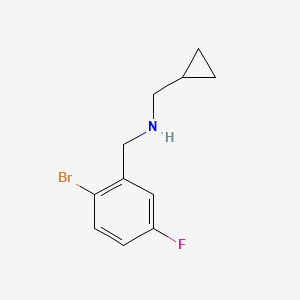![molecular formula C11H17NO2 B1385802 3-{[(3-Methoxypropyl)amino]methyl}phenol CAS No. 1042580-02-8](/img/structure/B1385802.png)
3-{[(3-Methoxypropyl)amino]methyl}phenol
Übersicht
Beschreibung
3-{[(3-Methoxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . It is known for its unique structure, which includes a phenol group, an amino group, and a methoxypropyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 3-{[(3-Methoxypropyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 3-methoxypropylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-{[(3-Methoxypropyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced amine derivatives.
Substitution: The phenol group in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Wissenschaftliche Forschungsanwendungen
3-{[(3-Methoxypropyl)amino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 3-{[(3-Methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The amino group may interact with enzymes or receptors, modulating their activity. The methoxypropyl group can influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
3-{[(3-Methoxypropyl)amino]methyl}phenol can be compared with other similar compounds, such as:
3-{[(3-Methoxyphenyl)amino]methyl}phenol: This compound has a similar structure but with a methoxyphenyl group instead of a methoxypropyl group. It may exhibit different chemical and biological properties.
3-{[(3-Ethoxypropyl)amino]methyl}phenol: This compound has an ethoxypropyl group instead of a methoxypropyl group. The presence of the ethoxy group can alter its reactivity and interactions with other molecules.
3-{[(3-Methoxypropyl)amino]methyl}aniline: This compound has an aniline group instead of a phenol group.
Eigenschaften
IUPAC Name |
3-[(3-methoxypropylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-7-3-6-12-9-10-4-2-5-11(13)8-10/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWYVSORLDKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


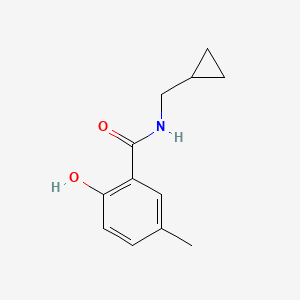
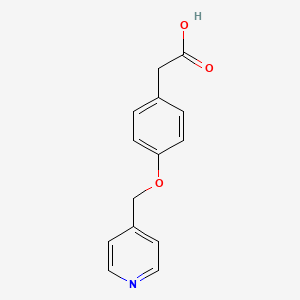
![2-[(2-Furylmethyl)amino]isonicotinic acid](/img/structure/B1385724.png)
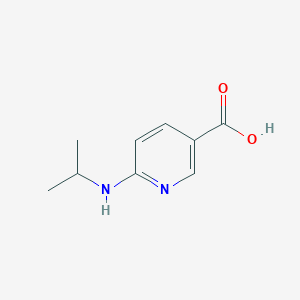
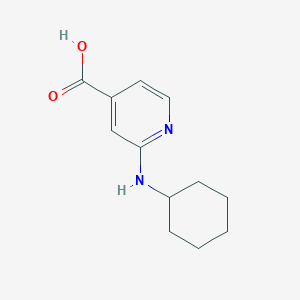
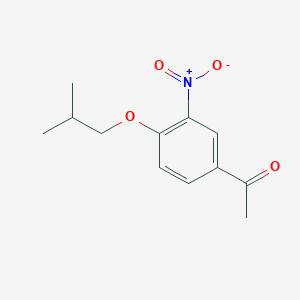
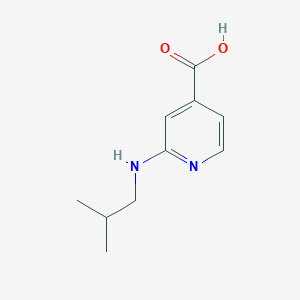
![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)
![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)
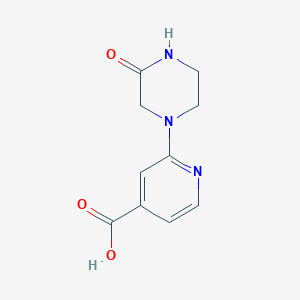

![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

